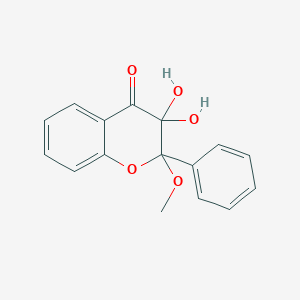

3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one

Description

Properties

CAS No. |

1808-07-7 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

3,3-dihydroxy-2-methoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-20-16(11-7-3-2-4-8-11)15(18,19)14(17)12-9-5-6-10-13(12)21-16/h2-10,18-19H,1H3 |

InChI Key |

RKVISRFSXSLDHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1(C(C(=O)C2=CC=CC=C2O1)(O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Phenolic Compounds and Aldehydes

A common synthetic route to 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one involves the cyclization of phenolic compounds with aldehydes under acidic conditions. This method typically uses acid catalysts such as trifluoroacetic acid to promote cyclization and ring closure, yielding the chromanone framework with hydroxyl and methoxy substitutions at specific positions. Industrial adaptations optimize reaction parameters for yield and purity.

One-Pot Regioselective Synthesis via Michael-Type Reaction

A detailed and highly effective method was reported by Suthunuru and Biehl (ARKIVOC, 2004), describing a one-pot regioselective synthesis of 4'-hydroxy-7-hydroxy-4-phenylchroman-2-ones, closely related to 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one. This method involves:

- Reacting resorcinol derivatives with hydroxycinnamic acids (e.g., 4-hydroxycinnamic acid) in the presence of trifluoroacetic acid and sodium acetate.

- Using a solvent mixture of tetrahydrofuran and benzene (1:1) under reflux conditions.

- The reaction proceeds via a dienone-phenol rearrangement followed by a Michael-type addition and lactonization, yielding the chromanone ring system with high regioselectivity and yields up to 95%.

The reaction conditions and yields for various substrates are summarized in the following table extracted from their findings:

| Entry | Resorcinol Derivative (1a-f) | Hydroxycinnamic Acid (2a,b) | Solvent | Time (h) | Product (3a-l) Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1a (resorcinol) | 2a (4-hydroxycinnamic acid) | THF:Benzene 1:1 | 12 | 3a | 95% yield, exclusive product |

| 2 | 1a | 2a | THF | 10 | 3a + isomer mixture | 31% yield, regioisomer mixture |

| 3 | 1a | 2a | Dioxane | 48 | 3a + isomer mixture | 16% yield, regioisomer mixture |

| 4 | 1a | 2a | DMSO | 20 | Tarry residue | <1% yield, poor reaction |

| ... | ... | ... | ... | ... | ... | ... |

This method offers superior regioselectivity and yields compared to previous approaches, producing pure compounds confirmed by NMR and X-ray crystallography.

Synthesis via Friedel–Crafts Acylation and Annulation

Another approach involves:

- Lewis acid-catalyzed Friedel–Crafts acylation of phenols to introduce acyl groups.

- Annulation reactions between 2-hydroxyphenyl ketones and aldehydes to form isoflavone or chromanone cores.

- Subsequent hydrogenation steps to saturate double bonds and yield chromanone derivatives.

This multi-step synthetic route is common in isoflavanone and chromanone chemistry and can be adapted to synthesize 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one derivatives.

Synthesis from 2-Methoxybenzoic Acid Derivatives

Flavanones including methoxy-substituted chromanones can be synthesized via intermediates like 1-(2'-methoxyphenyl)-1-oxo-propan-3-ols derived from 2'-methoxybenzoic acids. These intermediates undergo cyclization under acidic or basic conditions to form the chromanone ring system.

Experimental Procedure Example (From ARKIVOC 2004)

Synthesis of 4',7-Dihydroxy-4-phenyl-chroman-2-one (Representative compound):

- Mix resorcinol (200 mg, 1.81 mmol), p-hydroxycinnamic acid (200 mg, 1.21 mmol), and sodium acetate (143 mg, 1.81 mmol) in 10 mL of THF:benzene (1:1) under argon.

- Add trifluoroacetic acid (0.83 mL, 10.9 mmol) and reflux with stirring.

- Monitor reaction by TLC every hour until resorcinol disappears (~12 hours).

- Quench with saturated sodium bicarbonate, extract with ethyl acetate, dry over MgSO4, concentrate.

- Purify by column chromatography (ethyl acetate:hexane 3:7) to isolate the chromanone product.

This procedure yields the target compound in 95% isolated yield with high purity, confirmed by NMR and HRMS.

Analytical Data Supporting the Preparation

- NMR Spectroscopy: Characteristic signals for the chromanone ring protons and aromatic substituents confirm structure.

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks consistent with calculated masses.

- X-ray Crystallography: Confirms molecular geometry and regioselectivity of substitution.

- Infrared Spectroscopy (IR): Shows hydroxyl, carbonyl, and aromatic functional group absorptions.

These analytical techniques validate the successful synthesis and purity of the chromanone derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of chroman-4-ones are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Key Observations :

- Hydroxyl Groups : Compounds with multiple hydroxyl groups (e.g., 3,3-diOH or 3,4-diOH-benzyl in ) exhibit higher water solubility but may suffer from reduced bioavailability due to polarity.

- However, excessive methoxy groups (e.g., 5,7-diOCH₃ in ) may reduce solubility.

- Phenyl vs. Benzyl Substituents : Phenyl groups at position 2 (e.g., in ) contribute to π-π stacking interactions, whereas benzyl groups (e.g., in ) may alter steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.